molecular formula C6H5ClF2N2O B6224704 2-chloro-5-(2,2-difluoroethoxy)pyrimidine CAS No. 2497659-51-3

2-chloro-5-(2,2-difluoroethoxy)pyrimidine

Cat. No. B6224704
CAS RN: 2497659-51-3
M. Wt: 194.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(2,2-difluoroethoxy)pyrimidine (2-CFE) is an organic compound that has been studied for its potential applications in medicinal chemistry and scientific research. 2-CFE is a colorless crystalline solid that can be synthesized from commercially available starting materials. It has been studied for its ability to act as a ligand in coordination complexes, as well as its potential to be used as a model compound for the development of new drugs.

Mechanism of Action

2-chloro-5-(2,2-difluoroethoxy)pyrimidine is believed to act as an inhibitor of certain enzymes. When it binds to the enzyme, it prevents the enzyme from catalyzing the reaction that it normally catalyzes. This inhibition can be reversed when the enzyme is exposed to a competitive inhibitor, such as a different type of molecule that binds to the enzyme and prevents the 2-chloro-5-(2,2-difluoroethoxy)pyrimidine from binding.
Biochemical and Physiological Effects
2-chloro-5-(2,2-difluoroethoxy)pyrimidine has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, which can have a range of effects on the body. It has also been studied for its potential to act as an antioxidant, and as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

2-chloro-5-(2,2-difluoroethoxy)pyrimidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, it has been studied for its potential to act as a ligand in coordination complexes, and as a model compound for the development of new drugs. However, it is important to note that it can be toxic at high concentrations, and that it should be handled with caution.

Future Directions

2-chloro-5-(2,2-difluoroethoxy)pyrimidine has potential applications in medicinal chemistry and scientific research. Future research could focus on its ability to act as a ligand in coordination complexes, as well as its potential to be used as a model compound for the development of new drugs. Additionally, further research could focus on its potential to act as an antioxidant, an anti-inflammatory agent, and an inhibitor of certain enzymes. Finally, further research could focus on its potential to be used in the synthesis of other compounds, as well as its potential to be used as a catalyst in organic reactions.

Synthesis Methods

2-chloro-5-(2,2-difluoroethoxy)pyrimidine can be synthesized using a two-step reaction. First, the starting material, 2-chloro-5-fluoro-2-methoxybenzaldehyde, is reacted with sodium hydroxide and ethylene oxide to form 2-chloro-5-(2-methoxyethoxy)pyrimidine. This intermediate is then reacted with 2,2-difluoroethanol in the presence of a base such as sodium hydroxide to form 2-chloro-5-(2,2-difluoroethoxy)pyrimidine.

Scientific Research Applications

2-chloro-5-(2,2-difluoroethoxy)pyrimidine has been studied for its potential applications in medicinal chemistry and scientific research. It has been used as a ligand in coordination complexes, and as a model compound for the development of new drugs. In addition, it has been studied for its potential to act as a catalyst for organic reactions, and for its ability to act as an inhibitor of certain enzymes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-5-(2,2-difluoroethoxy)pyrimidine involves the reaction of 2-chloropyrimidine with 2,2-difluoroethanol in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloropyrimidine", "2,2-difluoroethanol", "Base (such as potassium carbonate or sodium hydroxide)", "Solvent (such as dimethylformamide or dimethyl sulfoxide)" ], "Reaction": [ "Add 2-chloropyrimidine and 2,2-difluoroethanol to a reaction flask", "Add a base to the reaction mixture to act as a catalyst", "Heat the reaction mixture to a suitable temperature (such as 80-100°C) and stir for a period of time (such as 12-24 hours)", "Allow the reaction mixture to cool and then filter the resulting solid", "Wash the solid with a suitable solvent (such as water or ethanol) to remove any impurities", "Dry the solid under vacuum to obtain the final product, 2-chloro-5-(2,2-difluoroethoxy)pyrimidine" ] }

CAS RN

2497659-51-3

Product Name

2-chloro-5-(2,2-difluoroethoxy)pyrimidine

Molecular Formula

C6H5ClF2N2O

Molecular Weight

194.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.